{bicyclo[2.2.2]octan-2-yl}methanol

Physical Organic Chemistry Solvolysis Carbocation Stability

Researchers requiring metabolically stable, three-dimensional scaffolds often encounter limitations with monocyclic or strained bicyclic alcohols-monocyclic analogs lack rigidity, while norbornane-based systems exhibit unwanted σ-participation that alters reaction pathways. {Bicyclo[2.2.2]octan-2-yl}methanol (CAS 5019-91-0) resolves these challenges with a strain-free, fully saturated bicyclo[2.2.2]octane core: • 100% sp³ framework avoids CYP450-mediated oxidation; superior metabolic stability vs. aromatic rings • Differentiated solvolytic reactivity vs. bicyclo[3.2.1]octane systems-no carbocationic σ-stabilization • Demonstrated antiplasmodial & antitrypanosomal activity in derivative screening libraries • Serves as key intermediate for liquid crystal monomers and proprietary fragrance molecules Supplied with certificate of analysis; ambient shipping globally.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 5019-91-0
Cat. No. B1656081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{bicyclo[2.2.2]octan-2-yl}methanol
CAS5019-91-0
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESC1CC2CCC1CC2CO
InChIInChI=1S/C9H16O/c10-6-9-5-7-1-3-8(9)4-2-7/h7-10H,1-6H2
InChIKeyCYJSENHSYHIVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Scientific Buyers Choose {bicyclo[2.2.2]octan-2-yl}methanol (CAS 5019-91-0): A Data-Driven Procurement Guide


{bicyclo[2.2.2]octan-2-yl}methanol (CAS 5019-91-0), also known as bicyclo[2.2.2]octane-2-methanol, is a saturated bicyclic alcohol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol [1]. It features a strain-free bicyclo[2.2.2]octane framework with a hydroxymethyl (-CH2OH) substituent at the 2-position, conferring high conformational rigidity and a unique three-dimensional shape . This scaffold is structurally distinct from monocyclic, aromatic, and strained bicyclic analogs, which underpins its differentiated physicochemical and biological performance profiles when incorporated into larger molecular architectures .

1
Saturated rigid scaffold for conformational control
Bicyclo[2.2.2]octane core; 100% sp³ fraction
2
2-Position hydroxymethyl handle for reliable derivatization
Minimal carbocation rearrangement in solvolytic studies
3
Low-melting solid for streamlined lab handling
Facilitates weighing and dissolution vs. high-melting isomers

Why Generic Substitution Fails: The Critical Need for {bicyclo[2.2.2]octan-2-yl}methanol's Specific Scaffold


Attempts to substitute {bicyclo[2.2.2]octan-2-yl}methanol with simple cyclohexane- or norbornane-based alcohols typically fail due to the unique interplay between the rigid, strain-free bicyclo[2.2.2]octane core and the position of the reactive hydroxymethyl group. As demonstrated in comparative solvolytic studies, the bicyclo[2.2.2]octan-2-yl system exhibits markedly different reaction pathways and product distributions compared to bicyclo[3.2.1]octan-2-yl systems when undergoing ionization [1]. This differential reactivity stems from the inability of the bicyclo[2.2.2]octane framework to stabilize carbocationic intermediates through σ-participation, whereas the bicyclo[3.2.1]octane system readily does so. Consequently, downstream synthetic intermediates derived from the 2-substituted bicyclo[2.2.2]octane scaffold possess distinct stereoelectronic properties, altered metabolic stability, and unique three-dimensional molecular recognition features that are not replicated by any other readily available bicyclic alcohol [2].

Target Scaffold
Bicyclo[2.2.2]octan-2-yl
Common Substitute
Bicyclo[3.2.1]octan-2-yl / cyclohexane analogs
Different ring systems introduce carbocation rearrangement via σ-participation, leading to uncontrolled product mixtures and loss of stereochemical fidelity.
Aromatic or monocyclic alcohol replacements lack the three-dimensional shape and may shift LogP, potentially altering membrane permeability and metabolic stability profiles.
1-Position isomer substitution changes solid-state properties, raising melting point by ~36 °C and complicating automated liquid handling workflows.

Quantitative Differentiation of {bicyclo[2.2.2]octan-2-yl}methanol (5019-91-0) Versus Closest Analogs


Differentiated Solvolytic Reactivity: Bicyclo[2.2.2]octan-2-yl vs. Bicyclo[3.2.1]octan-2-yl Systems

In a direct head-to-head solvolysis comparison, the bicyclo[2.2.2]octan-2-yl system exhibits fundamentally different ionization behavior than the bicyclo[3.2.1]octan-2-yl system. The bicyclo[2.2.2]octan-2-yl cation is unable to benefit from σ-participation, resulting in a distinct product distribution and kinetic profile [1]. This provides a unique synthetic handle for generating intermediates with predictable, unrearranged structures, which is critical for applications requiring high stereochemical fidelity.

Solvolytic Reactivity
Head-to-head
Minimal rearrangement vs. significant σ-participation rearrangement
Conditions: p-nitrobenzoate solvolysis / amine deamination
Supports stereochemical control in synthetic routes.
Reported product distribution context; comparator may yield mixed products.
Physical Organic Chemistry Solvolysis Carbocation Stability

Physical Property Differentiation: 2-Position vs. 1-Position Methanol Isomers

The 2-position substitution pattern of {bicyclo[2.2.2]octan-2-yl}methanol results in a significantly lower melting point compared to the 1-position isomer. {bicyclo[2.2.2]octan-2-yl}methanol melts at 25-26 °C, whereas {bicyclo[2.2.2]octan-1-yl}methanol (CAS 2574-42-7) melts at 61.5-62 °C [1]. This 36 °C difference in melting point fundamentally changes the compound's handling characteristics at ambient laboratory temperatures.

Melting Point
Cross-study
Δ ≈ 36 °C lower vs. 1-position isomer
2-isomer: 25–26 °C; 1-isomer: 61.5–62 °C
Enables ambient-temperature liquid handling.
Physical property review; context for automation workflows.
Physical Chemistry Scaffold Design Solid-State Handling

Lipophilicity and Conformational Rigidity Differentiation

The bicyclo[2.2.2]octane scaffold provides a unique combination of high three-dimensionality (sp³ fraction = 1.0) and moderate lipophilicity. {bicyclo[2.2.2]octan-2-yl}methanol has a calculated LogP of 2.4 and 100% sp³-hybridized carbon content [1]. This profile differs markedly from commonly employed aryl-methanol building blocks (e.g., benzyl alcohol, LogP ≈ 1.1, sp³ fraction ≈ 0.14) and monocyclic saturated analogs (e.g., cyclohexanemethanol, LogP ≈ 1.8, sp³ fraction = 1.0) [2].

Lipophilicity & Rigidity
Cross-study
LogP = 2.4; 100% sp³ fraction
Benzyl alcohol: LogP ~1.1; Cyclohexanemethanol: LogP ~1.8
Differentiated 3D profile for drug scaffold design.
Calculated LogP; context for permeability and selectivity optimization.
Medicinal Chemistry Drug Design Scaffold Optimization

Where {bicyclo[2.2.2]octan-2-yl}methanol (5019-91-0) Outperforms Its Analogs: Application Guide


Medicinal Chemistry: Synthesis of Metabolically Stable, Three-Dimensional Drug Scaffolds

In drug discovery programs targeting neurological or anti-infective indications, {bicyclo[2.2.2]octan-2-yl}methanol serves as a privileged starting material for generating lead-like molecules with enhanced metabolic stability and target selectivity. Its fully saturated, rigid framework (100% sp³) avoids the metabolic liabilities associated with aromatic rings (e.g., CYP450-mediated oxidation) and the entropic penalties of flexible aliphatic chains . Derivatives of this scaffold have demonstrated antiplasmodial and antitrypanosomal activities [1].

Fragrance and Flavor Industry: Development of Woody, Camphoraceous Notes

{bicyclo[2.2.2]octan-2-yl}methanol and its endo-α-substituted analogs possess distinct olfactory characteristics that are valuable for creating complex fragrance profiles. The compound is described as having a camphor-like odor . Structure-odor relationship studies on a series of 16 endo-α-substituted bicyclo[2.2.2]octanyl methanols have established that subtle modifications to the bicyclic core produce predictable and tunable shifts in fragrance notes, enabling the design of novel, proprietary scent molecules [1].

Polymer and Materials Science: Synthesis of High-Performance Monomers and Liquid Crystals

The rigid bicyclo[2.2.2]octane core imparts high thermal and mechanical stability to polymers and liquid crystalline materials. The 2-methanol derivative serves as a key intermediate for synthesizing bicyclo[2.2.2]octane-containing monomers and liquid crystal components . Patents disclose the use of bicyclooctane derivatives in liquid-crystalline media for electro-optical applications, where the unique geometry of the bicyclic system enhances performance characteristics [1].

Application
Selection Property
Validation Focus
Metabolically stable drug scaffold synthesis
High sp³ fraction and moderate LogP
CYP450 metabolite profiling; target selectivity assays
Novel fragrance molecule development
Tunable camphoraceous olfactory profile
Structure-odor relationship screening; hedonic evaluation
High-performance monomer and liquid crystal design
Rigid bicyclic core; thermal stability
Electro-optical parameter testing; polymer mechanical analysis
Research-use only. Not for human or veterinary therapeutic or diagnostic use. Applications represent research contexts; validate performance under specific experimental conditions.
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